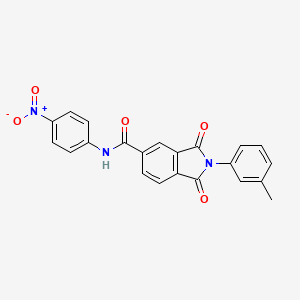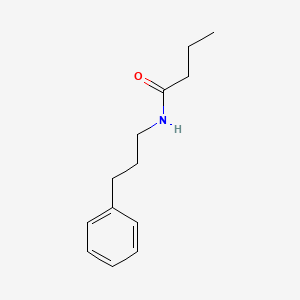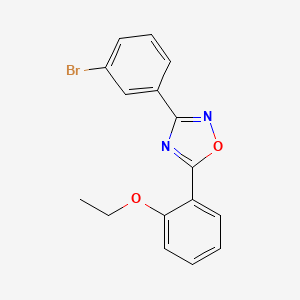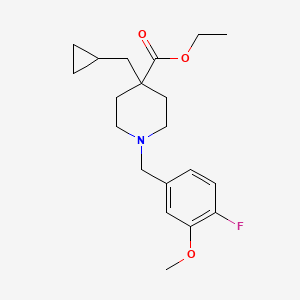
2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. MI-2 is a member of the isoindolinone family of compounds and has shown promising results in preclinical studies.
Wirkmechanismus
2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide works by binding to the active site of MALT1 and preventing its activity. MALT1 is a protease that cleaves proteins involved in cell signaling pathways. By inhibiting MALT1, this compound disrupts these pathways and prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for MALT1. This specificity makes it a useful tool for studying the role of MALT1 in cancer and other diseases. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of MALT1. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, this compound may have potential applications in the treatment of other diseases, such as autoimmune disorders. Further research is needed to fully explore the potential of this compound in these areas.
Synthesemethoden
The synthesis of 2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves a multistep process that includes the reaction of 3-methylbenzaldehyde with nitrobenzene to form 3-methyl-N-(4-nitrophenyl)propiophenone. This intermediate is then reacted with phthalic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called MALT1, which is involved in the growth and survival of cancer cells. This compound has been found to be particularly effective against lymphoma and leukemia cells.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c1-13-3-2-4-17(11-13)24-21(27)18-10-5-14(12-19(18)22(24)28)20(26)23-15-6-8-16(9-7-15)25(29)30/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQMDPGDDYPDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5001232.png)
![N-benzyl-3-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5001241.png)
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5001249.png)


![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001256.png)

![2-({2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethanol](/img/structure/B5001266.png)
![N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5001275.png)
![3-[(4-ethylpiperazin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5001280.png)

![2-hydroxy-2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001293.png)
![4-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5001298.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5001317.png)